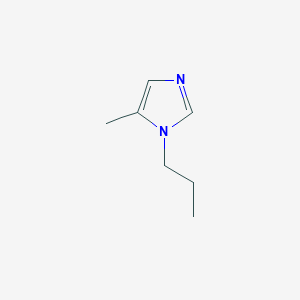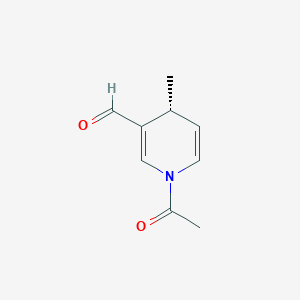
4-Azidophenacyl lithocholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidophenacyl lithocholate (APLC) is a chemical compound that is used in scientific research for various purposes. It is a derivative of lithocholic acid, which is a bile acid found in the liver. APLC is a photoactivatable compound that can be used to study protein-protein interactions, protein localization, and signal transduction pathways.
作用機序
4-Azidophenacyl lithocholate works by undergoing a photochemical reaction upon exposure to light. The azide group in 4-Azidophenacyl lithocholate is converted into a highly reactive nitrene intermediate upon exposure to UV light. This intermediate can then react with nearby molecules, such as proteins, to form covalent bonds. This allows for the study of protein-protein interactions and protein localization.
Biochemical and Physiological Effects:
4-Azidophenacyl lithocholate does not have any known direct biochemical or physiological effects on its own. It is used as a tool in scientific research to study protein function and interactions.
実験室実験の利点と制限
One advantage of using 4-Azidophenacyl lithocholate in lab experiments is its photoactivatable nature, which allows for precise control over the timing and location of protein interactions. A limitation of 4-Azidophenacyl lithocholate is that it requires exposure to UV light, which can damage cells and tissues if not used properly.
将来の方向性
There are several future directions for the use of 4-Azidophenacyl lithocholate in scientific research. One direction is the development of new photoactivatable probes that can be used to study protein function and interactions in different cellular contexts. Another direction is the application of 4-Azidophenacyl lithocholate in drug discovery and development, as it can be used to study the effects of potential drug candidates on protein function and interactions. Additionally, 4-Azidophenacyl lithocholate can be used in the study of disease mechanisms and the development of new therapies.
合成法
4-Azidophenacyl lithocholate can be synthesized through a multi-step process that involves the protection of the carboxyl group of lithocholic acid, followed by the introduction of an azide group at the 4-position of the phenyl ring. The protected compound is then deprotected to yield 4-Azidophenacyl lithocholate.
科学的研究の応用
4-Azidophenacyl lithocholate has been used in various scientific research studies to investigate protein-protein interactions, protein localization, and signal transduction pathways. It can be used as a photoactivatable probe to study protein function and interactions in live cells and tissues.
特性
CAS番号 |
149021-83-0 |
|---|---|
製品名 |
4-Azidophenacyl lithocholate |
分子式 |
C32H45N3O4 |
分子量 |
535.7 g/mol |
IUPAC名 |
[2-(4-azidophenyl)-2-oxoethyl] (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C32H45N3O4/c1-20(4-13-30(38)39-19-29(37)21-5-8-23(9-6-21)34-35-33)26-11-12-27-25-10-7-22-18-24(36)14-16-31(22,2)28(25)15-17-32(26,27)3/h5-6,8-9,20,22,24-28,36H,4,7,10-19H2,1-3H3/t20-,22-,24-,25+,26-,27+,28+,31+,32-/m1/s1 |
InChIキー |
SIKCBCFCVHCONT-KHPBNNDWSA-N |
異性体SMILES |
C[C@H](CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
SMILES |
CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
正規SMILES |
CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
同義語 |
4-azidophenacyl lithocholate p-azidophenacyl 3 alpha-hydroxy-5 beta-cholan-24-oate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)


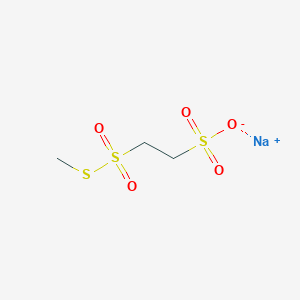
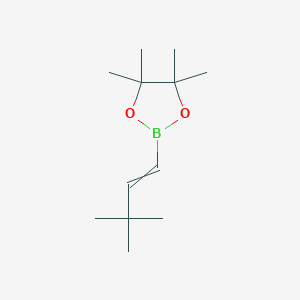
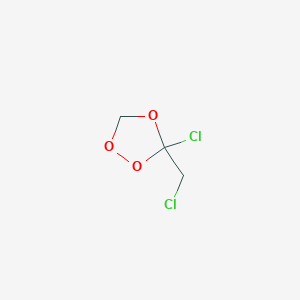
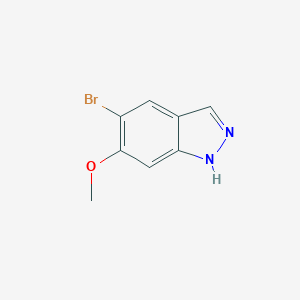
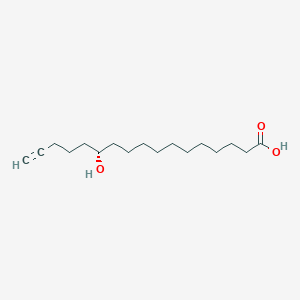
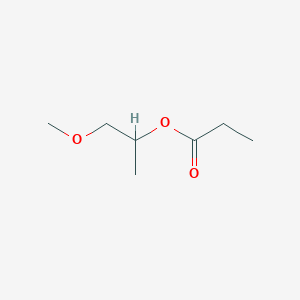

![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
